Bayothrin
Overview
Description
Bayothrin, also known as transfluthrin, is a broad-spectrum pyrethroid insecticide. It is commonly used in domestic and public hygiene situations to control pests such as moths, mosquitoes, flies, and cockroaches. This compound is classified as a biocide and is known for its rapid knockdown effect on insects by targeting their nervous systems .
Preparation Methods
Bayothrin is synthesized through a multi-step chemical process. The primary synthetic route involves the esterification of 2,3,5,6-tetrafluorobenzyl alcohol with (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Bayothrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogen substitution reactions can modify the fluorine and chlorine atoms in the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas.
Scientific Research Applications
Bayothrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrethroid insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in controlling vector-borne diseases by targeting mosquito populations.
Industry: Utilized in the development of pest control products for residential and commercial use.
Mechanism of Action
Bayothrin exerts its effects by modulating sodium channels in the nerve membranes of insects. It binds to the presynaptic voltage-gated sodium channels, causing prolonged channel opening and continuous nerve excitation. This leads to paralysis and eventual death of the insect. The molecular targets involved include the sodium channels, which are crucial for nerve signal transmission .
Comparison with Similar Compounds
Bayothrin is similar to other pyrethroid insecticides such as permethrin, cypermethrin, and deltamethrin. it is unique in its rapid action and effectiveness at lower concentrations. Unlike some other pyrethroids, this compound is effective against a broader range of pests and has a faster knockdown effect. Similar compounds include:
- Permethrin
- Cypermethrin
- Deltamethrin
This compound stands out due to its high efficacy and rapid action, making it a preferred choice for pest control in various settings.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNRFNDOPPVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861251 | |
Record name | (2,3,5,6-Tetrafluorophenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67640-15-7 | |
Record name | (2,3,5,6-Tetrafluorophenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.